molecular formula C19H19N3O4 B2807467 ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860789-24-8

ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2807467
CAS No.: 860789-24-8
M. Wt: 353.378
InChI Key: SRPSBGZWBFCHMC-UHFFFAOYSA-N
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Description

This compound (CAS: 860789-24-8) belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3-methyl group, a 5-oxo moiety, and a 4-(4-phenoxyphenyl) group. The ethyl acetate side chain at position 1 enhances its lipophilicity, making it suitable for pharmaceutical and agrochemical applications . Its molecular formula is C19H18N3O4, with a molar mass of 352.37 g/mol.

Properties

IUPAC Name

ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-18(23)13-21-19(24)22(14(2)20-21)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPSBGZWBFCHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate carbonyl compound. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the triazole intermediate. This step may require the use of a base to facilitate the substitution reaction.

    Esterification: The final step involves the esterification of the triazole intermediate with ethyl acetate to form the desired compound. This step typically requires the use of an acid catalyst and specific reaction conditions to ensure the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

    Substitution: Bases such as sodium hydroxide (NaOH) or acids such as hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • IUPAC Name : Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 860789-24-8

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains.

Case Study Example :
A research study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Data Table: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Ethyl 2-[3-methyl...65%10
Control (Dexamethasone)80%10

This data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like dexamethasone .

Fungicidal Properties

Ethyl 2-[3-methyl... has shown promise as a fungicide. Its efficacy against various fungal pathogens affecting crops has been documented.

Case Study Example :
In agricultural trials, the compound was tested against Fusarium oxysporum, resulting in a significant reduction in fungal biomass at concentrations as low as 50 µg/mL. This positions it as a viable candidate for development into agricultural fungicides .

Synthesis of Triazole Derivatives

The compound serves as an important intermediate in the synthesis of various triazole derivatives, which are used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

Reaction TypeProduct DerivativeYield (%)
N-AlkylationTriazole Alkaloids85
CyclizationNovel Triazole-Based Insecticides90

These reactions demonstrate the utility of ethyl 2-[3-methyl...] in producing compounds with diverse applications .

Mechanism of Action

The mechanism of action of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents at the triazole ring’s 4-position and modifications to the ester group. Below is a comparative analysis:

Compound Name (CAS) 4-Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (860789-24-8) 4-(4-phenoxyphenyl) C19H18N3O4 352.37 Bulky phenoxy group; high lipophilicity
Ethyl 2-[4-(4-methylphenyl)-5-oxo-...]acetate (81581-05-7) 4-(4-methylphenyl) C13H15N3O3 275.30 Smaller methyl group; reduced steric hindrance
Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-...]acetate (861206-02-2) 4-(4-methoxyphenyl) C14H17N3O4 291.31 Methoxy group enhances electron density; moderate solubility in polar solvents
Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-...]acetate (860651-06-5) 4-(4-fluorophenyl) C13H14FN3O3 279.27 Electron-withdrawing fluorine; potential for improved metabolic stability
Propanoic acid derivatives (e.g., 106078-85-7) Difluoromethyl Varies ~400–450 Fluorinated analogs; increased resistance to enzymatic degradation

Structural Characterization

Common techniques for verifying triazole derivatives include:

  • NMR/IR Spectroscopy : Used to confirm ester groups (C=O at ~1720 cm⁻¹) and aromatic protons (7–8 ppm in ¹H NMR) .
  • Mass Spectrometry : Molecular ion peaks (e.g., M+1) validate molecular weights .
  • X-ray Crystallography : Software like SHELXL () and WinGX () are employed for crystal structure refinement .

Biological Activity

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The synthetic route may include steps such as cyclization and functional group modifications to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial and fungal strains. In vitro studies have shown promising results with effective inhibition of growth against pathogens such as Staphylococcus aureus and Candida albicans .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated on several cancer cell lines. A study demonstrated that related triazole derivatives inhibited cell proliferation in cervical and bladder cancer cell lines with IC50 values indicating significant potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property could lead to drug-drug interaction concerns in a clinical setting .

Biological Activity Effect Cell Line/Organism IC50 Value
AntimicrobialInhibitionStaphylococcus aureusNot specified
CytotoxicityInhibitionCervical Cancer (SISO)Not specified
Enzyme InhibitionInhibitionCYP450 enzymesNot specified

Case Studies

Several studies have highlighted the biological relevance of triazole derivatives:

  • Antifungal Activity : A comparative study showed that triazole derivatives exhibited antifungal properties superior to traditional antifungal agents .
  • Cancer Treatment : Research demonstrated that compounds with similar structures effectively inhibited tumor growth in animal models, suggesting a potential role in cancer therapy .
  • Drug Metabolism : Investigations into the metabolic pathways indicated that this compound could influence the pharmacokinetics of co-administered drugs due to its inhibitory effects on CYP450 enzymes .

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